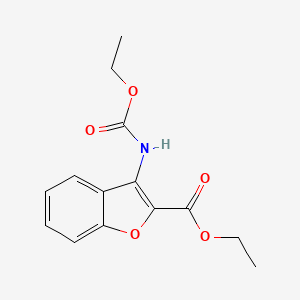

Ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate

CAS No.: 91625-91-1

Cat. No.: VC16031650

Molecular Formula: C14H15NO5

Molecular Weight: 277.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91625-91-1 |

|---|---|

| Molecular Formula | C14H15NO5 |

| Molecular Weight | 277.27 g/mol |

| IUPAC Name | ethyl 3-(ethoxycarbonylamino)-1-benzofuran-2-carboxylate |

| Standard InChI | InChI=1S/C14H15NO5/c1-3-18-13(16)12-11(15-14(17)19-4-2)9-7-5-6-8-10(9)20-12/h5-8H,3-4H2,1-2H3,(H,15,17) |

| Standard InChI Key | RGZMKPIRUHKZJB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)OCC |

Introduction

Structural Analysis and Nomenclature

The compound’s systematic IUPAC name, ethyl 3-((ethoxycarbonyl)amino)benzofuran-2-carboxylate, delineates its core benzofuran ring system fused with a benzene and furan moiety. Key substituents include:

-

Position 2: An ethoxycarbonyl group (–COOEt), forming a methyl ester.

-

Position 3: An ethoxycarbonylamino group (–NHCOOEt), constituting a carbamate functionality.

The benzofuran scaffold is planar and aromatic, with the ester and carbamate groups introducing steric and electronic effects that influence solubility and reactivity . Computational modeling predicts moderate polarity due to the ester and carbamate groups, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Synthetic Routes and Methodologies

Core Benzofuran Synthesis

The benzofuran core is typically constructed via cyclization of o-hydroxyacetophenone derivatives. For example, reaction of substituted o-hydroxyacetophenones with chloroacetone under basic conditions yields 2-acetylbenzofurans, which can be further functionalized . Alternatively, Lewis acid-mediated cyclizations, such as BF3·OEt2-catalyzed reactions of enaminoesters with quinones, offer regioselective pathways to substituted benzofurans .

Representative Reaction Pathway:

| Step | Reaction | Reagents/Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 1 | Benzofuran cyclization | Chloroacetone, K2CO3, reflux | 65–75 | |

| 2 | Esterification | Ethanol, H2SO4, 80°C | 85–90 | |

| 3 | Carbamate formation | Ethyl chloroformate, Et3N | 70–80 |

Physicochemical Properties

While experimental data for this compound is unavailable, analogs suggest:

-

Melting Point: Estimated 120–140°C (similar to ethyl 5-hydroxybenzofuran-3-carboxylate) .

-

Solubility: Low in water (<0.1 mg/mL), moderate in ethanol (~10 mg/mL) .

-

Spectroscopic Data:

Chemical Reactivity and Functionalization

Ester Hydrolysis

The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions:

. This reactivity is exploitable for prodrug design or further derivatization.

Carbamate Stability

Carbamates are generally stable under physiological conditions but hydrolyze in strong acids/bases, releasing amines and CO2 . This property is critical for controlled drug release applications.

Table 2: Comparative Reactivity of Functional Groups

| Group | Reaction | Conditions | Product |

|---|---|---|---|

| Ethyl ester | Hydrolysis | 1M NaOH, 80°C | Carboxylic acid |

| Carbamate | Acidic hydrolysis | 2M HCl, reflux | Amine + CO2 |

| Benzofuran ring | Electrophilic substitution | HNO3/H2SO4, 0°C | Nitro derivative |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume